Methyl 6,6,6-trifluoro-5-oxohexanoate

Trifluoromethyl Ketone Hydration Equilibrium Protease Inhibition

Methyl 6,6,6-trifluoro-5-oxohexanoate (CAS 1161004-61-0) is an aliphatic trifluoromethyl-substituted beta-ketoester, classified as a small-molecule fluorinated synthon (C₇H₉F₃O₃, MW 198.14 g/mol). Its structure features an electrophilic trifluoroacetyl terminus and a methyl ester handle, enabling orthogonal, sequential derivatization.

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
CAS No. 1161004-61-0
Cat. No. B1498153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6,6-trifluoro-5-oxohexanoate
CAS1161004-61-0
Molecular FormulaC7H9F3O3
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)C(F)(F)F
InChIInChI=1S/C7H9F3O3/c1-13-6(12)4-2-3-5(11)7(8,9)10/h2-4H2,1H3
InChIKeyLXBQVXIGYLVDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,6,6-Trifluoro-5-oxohexanoate (CAS 1161004-61-0): Procurement-Grade Overview of a Strategic Fluorinated Ketoester Building Block


Methyl 6,6,6-trifluoro-5-oxohexanoate (CAS 1161004-61-0) is an aliphatic trifluoromethyl-substituted beta-ketoester, classified as a small-molecule fluorinated synthon (C₇H₉F₃O₃, MW 198.14 g/mol) . Its structure features an electrophilic trifluoroacetyl terminus and a methyl ester handle, enabling orthogonal, sequential derivatization. The compound is primarily utilized as a chemical intermediate in the construction of trifluoromethyl-substituted heterocycles, peptidomimetic protease inhibitors, and specialized agrochemical precursors [1][2]. Unlike generic non-fluorinated ketoesters, the electron-withdrawing CF₃ group imparts distinct reactivity and metabolic stability to downstream products, positioning this compound as a strategically differentiated procurement option for medicinal chemistry and process development programs requiring a stable, pre-assembled CF₃-ketoester motif.

Why Methyl 6,6,6-Trifluoro-5-oxohexanoate Cannot Be Replaced by Generic Non-Fluorinated or Simple Fluoroalkyl Esters


Generic substitution with non-fluorinated methyl 5-oxohexanoate or simple trifluoroethyl esters fails because the terminal trifluoroacetyl group in methyl 6,6,6-trifluoro-5-oxohexanoate is critical for both synthetic utility and biological activity in final compounds. This -COCF₃ moiety acts as an end-cap that significantly alters the electronic landscape, conferring distinct electrophilicity essential for directed ring-closure reactions (e.g., heterocycle formation) and forming hydrated ketone transition-state mimics in protease inhibition [1]. Non-fluorinated analogs cannot replicate the hydration equilibrium necessary for active-site metal or water coordination, while simple trifluoroethyl esters lack the keto functionality entirely. Furthermore, the methyl ester of this specific regioisomer balances reactivity and protecting group orthogonality, enabling sequential chemistry that fails with the free acid or bulkier esters [1][2]. Substitution thus jeopardizes both synthetic efficiency and the target product's pharmacodynamic properties.

Quantitative Differentiation Evidence: Methyl 6,6,6-trifluoro-5-oxohexanoate vs. Closest Analogs


Trifluoroacetyl Ketone Hydration Equilibria Enables Process Differentiation

The trifluoroacetyl terminus in methyl 6,6,6-trifluoro-5-oxohexanoate undergoes preferential nucleophilic water addition to form a stably hydrated gem-diol species under physiological conditions. This is a fundamental electronic effect that distinguishes it from non-fluorinated methyl 5-oxohexanoate. While direct quantitative data on the intrinsic hydration constant (Kd) of this specific methyl ester is not publicly reported in a head-to-head comparison, the class-level behavior of trifluoromethyl ketones is well-established: the electron-withdrawing CF₃ group lowers the activation energy for water attack, shifting the equilibrium >99% toward the hydrate [1]. In contrast, a non-fluorinated methyl ketone analog (e.g., methyl 5-oxohexanoate) persists primarily in the dehydrated keto form under identical aqueous conditions [1]. This difference is critical for downstream applications, as downstream trifluoromethyl ketone inhibitors derived from this core have demonstrated nanomolar IC₅₀ values against SARS-CoV 3CL protease, where the hydrated ketone mimics the tetrahedral intermediate of peptide bond cleavage .

Trifluoromethyl Ketone Hydration Equilibrium Protease Inhibition Transition State Mimic

Superior Electrophilic Reactivity in Heterocycle Construction vs. Non-Fluorinated Analog

Methyl 6,6,6-trifluoro-5-oxohexanoate functions as a superior electrophilic partner in condensation/ring-closure cascades for constructing fluoroalkyl-substituted 1,2-diaza-3-one heterocycles. In a study by Wan et al. (2009), δ-trifluoromethyl ketoesters (encompassing this compound class) reacted smoothly with hydrazines to afford seven- and eight-membered 1,2-diazapinones and 1,2-diazocinones, whereas the corresponding non-fluorinated δ-ketoesters exhibited dramatically lower reactivity under identical acidic conditions (10–20 mol% TsOH) [1]. While the published work summarizes the scope, the enhanced reactivity is quantitatively attributed to the reduced LUMO energy of the trifluoroacetyl carbonyl, which accelerates the rate-limiting condensation step. [1]

Heterocycle Synthesis Electrophilicity Ring-Closure Reaction 1,2-Diaza-3-one

Validated Intermediate in Patent-Enablement-Quality Synthesis of 2-Hydroxy-6-trifluoromethylpyridine

A Chinese patent (CN113185455A) explicitly identifies methyl 6,6,6-trifluoro-5-oxohexanoate as the key isolable intermediate (Compound of Formula II) in a high-yielding Grignard-based process for manufacturing 2-hydroxy-6-(trifluoromethyl)pyridine, an important agrochemical and pharmaceutical precursor [1]. In this disclosed method, the target compound is prepared by reacting a trifluorohalomethane-derived Grignard reagent with a glutaric acid diester (dimethyl glutarate) and acidifying. The patent reports that this specific methyl ester provides a superior balance of reactivity and selectivity compared to the corresponding ethyl ester or the free acid, which showed lower yields or side-product formation due to competing ester cleavage during the Grignard addition step [1]. The use of the methyl ester is described as essential for achieving high yield and purity of the downstream 6-trifluoromethyl-3,4-dihydropyridin-2-one intermediate, directly impacting the overall process efficiency and cost-effectiveness for industrial-scale procurement of the final pyridinone [1].

Agrochemical Intermediate Pyridine Derivative Grignard Reaction Patent Synthesis

Physicochemical Property Differentiation: Predicted LogP and Polarity vs. Non-Fluorinated Analog

The introduction of three fluorine atoms significantly alters the lipophilicity and polarity profile. The predicted LogP for methyl 6,6,6-trifluoro-5-oxohexanoate is 1.46 . In contrast, the non-fluorinated methyl 5-oxohexanoate has a predicted LogP of approximately 0.8–0.9 (based on fragment-based calculation, ChemSpider). This increased lipophilicity can improve membrane permeability of downstream drug candidates while the polar trifluoroacetyl group maintains metabolic softness. Although this is a calculated or class-level observation, it is a consistent property difference that directly influences early-stage ADME predictions and formulation considerations.

Lipophilicity LogP Metabolic Stability Permeability

Stability and Orthogonality of Methyl Ester in Sequential Derivatization

The methyl ester moiety in this compound serves as a latent carboxylate that can be selectively unmasked under mild basic conditions (LiOH, MeOH/H2O) without affecting the acid-labile trifluoroacetyl ketone hydrate, enabling sequential derivatization. While no explicit comparative kinetic stability study of this specific compound exists, it is a well-documented class-level advantage: the methyl ester of long-chain ketoesters exhibits superior stability to nucleophilic cleavage during Grignard or organometallic steps compared to the ethyl ester, which can undergo transesterification or β-elimination under thermal conditions. The CN113185455A patent implies this orthogonality as a key reason for selecting the methyl ester over other esters [1]. This contrasts with the free acid, which cannot be directly used in Grignard reactions without protection.

Protecting Group Orthogonality Sequential Chemistry Peptide Synthesis Solid-Phase Synthesis

High-Impact Application Scenarios for Methyl 6,6,6-Trifluoro-5-oxohexanoate Driven by Quantitative Differentiation


Medicinal Chemistry: Synthesis of Trifluoromethyl Ketone-Based Protease Inhibitors

The compound's electrophilic trifluoroacetyl group, which quantitatively shifts to a hydrated state mimicking the tetrahedral transition state of amide bond hydrolysis, enables the design of potent transition-state analog inhibitors against serine and cysteine proteases (e.g., SARS-CoV 3CLpro ). Its methyl ester handle allows solid-phase peptide elongation strategies, making it the preferred building block for peptidomimetic drug discovery programs targeting viral or inflammatory proteases.

Process Chemistry: Industrial-Scale Production of 2-Hydroxy-6-(trifluoromethyl)pyridine

The patented synthetic route utilizing the compound as a key intermediate enables a cost-effective, high-yielding pathway to 2-hydroxy-6-(trifluoromethyl)pyridine, a critical fragment in agrochemicals and pharmaceuticals [1]. Its stability under Grignard conditions and high selectivity in the subsequent cyclization step are essential for achieving kilogram-scale process viability, directly reducing manufacturing costs and improving product purity over alternative routes starting from chlorinated precursors.

Diversity-Oriented Synthesis: Access to Fluorinated 1,2-Diaza-3-one Heterocyclic Libraries

The compound's enhanced reactivity in acid-catalyzed condensation/ring-closure cascades enables the construction of a focused library of trifluoromethyl-substituted 1,2-diazapinones and 1,2-diazocinones, which are underexplored heterocyclic scaffolds with reported anticonvulsant, antituberculosis, and antitumor activities [2]. Procurement of this specific building block directly enables access to chemical space inaccessible with non-fluorinated ketoesters.

ADME Property Optimization: Fluorine-Enabled Lipophilicity Enhancement

The calculated 0.6 LogP unit increase relative to non-fluorinated analogs translates to approximately 4x higher lipophilicity, which can be leveraged to improve the membrane permeability and oral bioavailability of drug candidates without significantly increasing molecular weight . This makes it a strategic choice for programs targeting intracellular or CNS-located targets where passive diffusion is a limiting factor.

Quote Request

Request a Quote for Methyl 6,6,6-trifluoro-5-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.